molecular formula C16H17N5O2 B2375032 N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide CAS No. 1203243-76-8

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide

Cat. No. B2375032
M. Wt: 311.345
InChI Key: KXMLHQWAQOFBFA-UHFFFAOYSA-N
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Description

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as DPO-1, and it is a selective inhibitor of the Kv1.5 ion channel. The Kv1.5 ion channel is found in the heart, and its inhibition can lead to the treatment of atrial fibrillation. In addition, DPO-1 has shown potential in the treatment of cancer, inflammation, and pain.

Scientific Research Applications

Synthesis and Anticonvulsant Activity

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide and its derivatives have been synthesized and evaluated for their anticonvulsant activities. Research shows that inserting a CH2 group into the anilide structure, leading to N-benzyl derivatives, does not change the anticonvulsant activity but causes a noticeable decrease in duration of action. The 1,2,4-triazole ring leads to superior activity compared to the pyrazole ring, indicating specific structural modifications can enhance anticonvulsant effects (Tarikogullari et al., 2010).

Antidepressant and Anticonvulsant Evaluations

Another study focused on novel pyrazole derivatives, including those related to N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide, evaluating their antidepressant and anticonvulsant activities. Some compounds showed markedly higher antidepressant activity compared to standard drugs, and others exhibited remarkable protective effects against seizures induced by chemical means, showcasing their potential in neurological disorder treatments (Abdel‐Aziz et al., 2009).

Antimycobacterial Activity

The compound's derivatives have also been explored for antimycobacterial activity. A particular focus was on analogues for treating tuberculosis, with some showing promising activity against Mycobacterium tuberculosis, indicating potential therapeutic applications in infectious diseases (Ahsan et al., 2012).

Antimicrobial and Antitubercular Agents

Further research into 1,3,4-oxadiazole analogues of N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide demonstrated their potential as antimicrobial and antitubercular agents. Molecular properties prediction and drug-likeness analysis indicated that these compounds follow the Lipinski "Rule of Five," suggesting they have suitable characteristics for oral bioavailable drugs or leads in antimicrobial and antitubercular drug discovery (Ahsan et al., 2011).

Antitubercular Screening

New derivatives were synthesized and evaluated for their in vitro antitubercular activities. Some showed significant activity against Mycobacterium tuberculosis, highlighting the potential of these compounds for developing new antitubercular medications. Notably, the active molecules did not show toxicity against normal cell lines, underscoring their suitability for further drug development (Nayak et al., 2016).

properties

IUPAC Name

N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-11-10-13(20-21(11)2)15-18-19-16(23-15)17-14(22)9-8-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,17,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMLHQWAQOFBFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide

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